molecular formula C23H21N3O6S B2519457 3-(2,4-dimethoxyphenyl)-5,6-dimethyl-1-(4-nitrobenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 689753-86-4

3-(2,4-dimethoxyphenyl)-5,6-dimethyl-1-(4-nitrobenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2519457
CAS No.: 689753-86-4
M. Wt: 467.5
InChI Key: ODAXEFGVAFCTFR-UHFFFAOYSA-N
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Description

3-(2,4-dimethoxyphenyl)-5,6-dimethyl-1-(4-nitrobenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H21N3O6S and its molecular weight is 467.5. The purity is usually 95%.
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Biological Activity

The compound 3-(2,4-dimethoxyphenyl)-5,6-dimethyl-1-(4-nitrobenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a member of the thieno[2,3-d]pyrimidine family. This class of compounds is recognized for its diverse biological activities, including potential anticancer and antimicrobial effects. The unique structural features of this compound, including methoxy and nitro substituents, may enhance its biological efficacy.

Structural Characteristics

The molecular structure of the compound can be described as follows:

  • Core Structure : Thieno[2,3-d]pyrimidine fused with a dione moiety.
  • Substituents :
    • 2,4-Dimethoxyphenyl group
    • 5,6-Dimethyl groups
    • 4-Nitrobenzyl group

These substituents are expected to influence the compound's pharmacological properties significantly.

Anticancer Activity

Research indicates that thieno[2,3-d]pyrimidine derivatives exhibit significant anticancer properties. For instance:

  • A study by Elmongy et al. (2022) synthesized various thieno[2,3-d]pyrimidine derivatives and assessed their cytotoxicity against breast cancer cells. The results showed that compounds similar to the target compound inhibited cell proliferation effectively, with IC50 values ranging from 43% to 87% inhibition at specific concentrations .
  • In another study focusing on structural activity relationships (SAR), compounds with electron-withdrawing groups demonstrated enhanced cytotoxicity against MDA-MB-231 breast cancer cell lines . The target compound's structural features suggest it may also possess similar anticancer properties.

Antimicrobial Activity

Thieno[2,3-d]pyrimidines have been noted for their antibacterial and antifungal activities:

  • Compounds within this class have shown promising results against various bacterial strains. The presence of methoxy and nitro groups in our compound could enhance lipophilicity and membrane penetration, potentially increasing its antimicrobial efficacy .

The mechanism through which thieno[2,3-d]pyrimidines exert their biological effects often involves interaction with specific biological targets:

  • Inhibition of Enzymatic Activity : Many thieno derivatives inhibit enzymes critical for cancer cell proliferation or bacterial survival.
  • Receptor Modulation : Similar compounds have been identified as potent antagonists for various receptors (e.g., LHRH receptor), suggesting that our compound may also interact with similar targets .

Case Studies

StudyCompoundActivityIC50 Value
Elmongy et al. (2022)Thieno DerivativeAnticancer (MDA-MB-231)27.6 µM
Yong et al. (2018)Thieno DerivativeAntitumorVaries (43%-87%)

Properties

CAS No.

689753-86-4

Molecular Formula

C23H21N3O6S

Molecular Weight

467.5

IUPAC Name

3-(2,4-dimethoxyphenyl)-5,6-dimethyl-1-[(4-nitrophenyl)methyl]thieno[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C23H21N3O6S/c1-13-14(2)33-22-20(13)21(27)25(18-10-9-17(31-3)11-19(18)32-4)23(28)24(22)12-15-5-7-16(8-6-15)26(29)30/h5-11H,12H2,1-4H3

InChI Key

ODAXEFGVAFCTFR-UHFFFAOYSA-N

SMILES

CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=CC=C(C=C3)[N+](=O)[O-])C4=C(C=C(C=C4)OC)OC)C

solubility

not available

Origin of Product

United States

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